N-(4-methyl-1,3-thiazol-2-yl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide
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Overview
Description
N-(4-methyl-1,3-thiazol-2-yl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide is a complex organic compound featuring a thiazole ring and a pyrimidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methyl-1,3-thiazol-2-yl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide typically involves multiple steps, starting with the preparation of the thiazole and pyrimidinone precursors. These precursors are then coupled using appropriate reagents and reaction conditions to form the final compound.
Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the synthetic routes described above. This would require careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its thiazole and pyrimidinone rings make it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound has shown potential as a bioactive molecule. It can be used to study enzyme inhibition, receptor binding, and other biological processes.
Medicine: This compound has been investigated for its medicinal properties, including its potential as an antiviral, antibacterial, or anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its unique structure and reactivity make it valuable in various industrial applications.
Mechanism of Action
The mechanism by which N-(4-methyl-1,3-thiazol-2-yl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins within biological systems. The compound may inhibit or activate these targets, leading to its biological effects.
Comparison with Similar Compounds
Thiazole derivatives: These compounds share the thiazole ring and are known for their diverse biological activities.
Pyrimidinone derivatives: These compounds contain the pyrimidinone moiety and are used in various pharmaceutical applications.
Uniqueness: N-(4-methyl-1,3-thiazol-2-yl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide is unique due to its combination of thiazole and pyrimidinone rings, which provides it with distinct chemical and biological properties compared to other similar compounds.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications in various fields
Properties
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-2-(6-oxo-4-phenylpyrimidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c1-11-9-23-16(18-11)19-14(21)8-20-10-17-13(7-15(20)22)12-5-3-2-4-6-12/h2-7,9-10H,8H2,1H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEMJASPJONRCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CN2C=NC(=CC2=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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